molecular formula C4H8O B13831155 Cyclopropyl-1-d1-methyl-d2 alcohol

Cyclopropyl-1-d1-methyl-d2 alcohol

Cat. No.: B13831155
M. Wt: 75.12 g/mol
InChI Key: GUDMZGLFZNLYEY-FBYXXYQPSA-N
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Description

Cyclopropyl-1-d1-methyl-d2 alcohol is a deuterated compound with the molecular formula C4H8O. It is a cyclopropyl derivative where the hydrogen atoms at the 1 and 2 positions are replaced with deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique isotopic labeling, which can help in tracing chemical pathways and understanding reaction mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Cyclopropyl-1-d1-methyl-d2 alcohol typically involves the deuteration of cyclopropylmethanol. One common method is the reduction of cyclopropyl ketone with deuterated reducing agents such as lithium aluminum deuteride (LiAlD4) in an inert atmosphere. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation using deuterium gas (D2) over a palladium or platinum catalyst. This method allows for the efficient incorporation of deuterium atoms into the cyclopropyl ring and the methyl group, producing the desired deuterated alcohol in large quantities.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-1-d1-methyl-d2 alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced further to form cyclopropyl-1-d1-methyl-d2 methane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in DCM.

Major Products Formed

    Oxidation: Cyclopropyl-1-d1-methyl-d2 ketone or aldehyde.

    Reduction: Cyclopropyl-1-d1-methyl-d2 methane.

    Substitution: Cyclopropyl-1-d1-methyl-d2 chloride or bromide.

Scientific Research Applications

Cyclopropyl-1-d1-methyl-d2 alcohol is used in various scientific research applications, including:

    Chemistry: As a labeled compound in mechanistic studies to trace reaction pathways and understand the kinetics of chemical reactions.

    Biology: In metabolic studies to investigate the incorporation and metabolism of deuterated compounds in biological systems.

    Medicine: As a reference standard in pharmacokinetic studies to understand the distribution and elimination of deuterated drugs.

    Industry: In the development of new materials and catalysts where isotopic labeling can provide insights into the mechanisms of action.

Mechanism of Action

The mechanism of action of Cyclopropyl-1-d1-methyl-d2 alcohol involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions through the kinetic isotope effect, where the presence of heavier isotopes slows down the reaction rate. This property is particularly useful in studying reaction mechanisms and identifying rate-determining steps.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethanol: The non-deuterated analog of Cyclopropyl-1-d1-methyl-d2 alcohol.

    Cyclopropyl-1-d1-methanol: A partially deuterated analog with deuterium at the 1 position only.

    Cyclopropyl-1-d2-methyl alcohol: A partially deuterated analog with deuterium at the 2 position only.

Uniqueness

This compound is unique due to its complete deuteration at both the 1 and 2 positions, which provides a distinct advantage in isotopic labeling studies. The presence of deuterium atoms can significantly alter the physical and chemical properties of the compound, making it a valuable tool in research applications where precise tracking of molecular transformations is required.

Properties

Molecular Formula

C4H8O

Molecular Weight

75.12 g/mol

IUPAC Name

dideuterio-(1-deuteriocyclopropyl)methanol

InChI

InChI=1S/C4H8O/c5-3-4-1-2-4/h4-5H,1-3H2/i3D2,4D

InChI Key

GUDMZGLFZNLYEY-FBYXXYQPSA-N

Isomeric SMILES

[2H]C1(CC1)C([2H])([2H])O

Canonical SMILES

C1CC1CO

Origin of Product

United States

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